molecular formula C8H4ClN3 B1459443 7-Chloro-1H-benzo[d]imidazole-5-carbonitrile CAS No. 1360969-13-6

7-Chloro-1H-benzo[d]imidazole-5-carbonitrile

Cat. No.: B1459443
CAS No.: 1360969-13-6
M. Wt: 177.59 g/mol
InChI Key: XDBAUPGJYPQTAW-UHFFFAOYSA-N
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Description

7-Chloro-1H-benzo[d]imidazole-5-carbonitrile is a chemical compound with the molecular formula C8H4ClN3. It is a derivative of benzoimidazole, which is a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1H-benzo[d]imidazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-1,2-phenylenediamine with cyanogen bromide in the presence of a base. The reaction is carried out in a solvent such as acetonitrile at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and automated synthesis systems to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1H-benzo[d]imidazole-5-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted benzoimidazole derivatives .

Mechanism of Action

The mechanism of action of 7-Chloro-1H-benzo[d]imidazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-1H-benzo[d]imidazole-5-carboxamide
  • 7-Chloro-1H-benzo[d]imidazole-5-sulfonamide
  • 7-Chloro-1H-benzo[d]imidazole-5-methyl

Uniqueness

7-Chloro-1H-benzo[d]imidazole-5-carbonitrile is unique due to the presence of the nitrile group, which can participate in various chemical reactions and interactions.

Properties

IUPAC Name

7-chloro-3H-benzimidazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3/c9-6-1-5(3-10)2-7-8(6)12-4-11-7/h1-2,4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBAUPGJYPQTAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC=N2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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